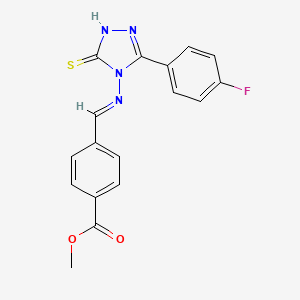
N-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-carboxaldehyde hydrazone , is a fascinating compound with diverse applications. Its chemical structure consists of an indole ring, a hydrazone functional group, and a chlorophenyl substituent. Let’s explore its synthesis, reactions, and scientific significance.
Métodos De Preparación
Synthetic Routes::
- Hydrazinolysis of Indole-3-carboxaldehyde:
- The compound can be synthesized by reacting indole-3-carboxaldehyde with hydrazine hydrate. The hydrazine group replaces the aldehyde functionality, resulting in the formation of the hydrazone.
- Reaction:
Indole-3-carboxaldehyde+Hydrazine hydrate→Indole-3-carboxaldehyde hydrazone
- The chlorophenyl substituent is introduced by reacting a phenylhydrazine derivative (e.g., phenylhydrazine hydrochloride) with 2-chlorobenzoyl chloride.
- Reaction:
Phenylhydrazine derivative+2-Chlorobenzoyl chloride→this compound
- While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.
Análisis De Reacciones Químicas
Reactions::
- Oxidation: Oxoacid derivative.
- Reduction: Hydrazine derivative.
- Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
767314-21-6 |
|---|---|
Fórmula molecular |
C17H13ClN4O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-6-2-4-8-15(13)21-16(23)17(24)22-20-10-11-9-19-14-7-3-1-5-12(11)14/h1-10,19H,(H,21,23)(H,22,24)/b20-10+ |
Clave InChI |
GATCVZXFVZQSEK-KEBDBYFISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)


![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)



![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
![[4-bromo-2-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016005.png)
